
Photomirex
Overview
Description
Photomirex is a degradation product of the insecticide mirex, which is known for its high environmental persistence and bioaccumulation. This compound, specifically 1,1a,2,2,3,3a,4,5,5,5a,5b-undecachlorooctahydro-1,3,4-metheno-1H-cyclobuta(cd)pentalene, is formed when mirex is exposed to ultraviolet radiation .
Preparation Methods
Photomirex is not synthesized for commercial purposes but is rather a byproduct of the photodegradation of mirex. The preparation involves exposing mirex to ultraviolet radiation, which leads to the dechlorination of mirex and the formation of this compound . This process can occur in natural environments where mirex is present and exposed to sunlight.
Chemical Reactions Analysis
Photomirex undergoes various chemical reactions, including:
Reduction: The reduction of this compound can lead to further dechlorination, although detailed pathways are not extensively studied.
Substitution: This compound can undergo substitution reactions, particularly with nucleophiles, leading to the formation of various derivatives.
Scientific Research Applications
Toxicological Research
Photomirex has been studied for its toxicological effects on various biological systems. Key findings include:
- In Vitro Studies : Research demonstrated that this compound significantly affects metabolic and respiratory processes in the ovaries of rats. In a study where rat ovaries were perfused with this compound, significant alterations in lactate dehydrogenase activity and pyruvate concentrations were observed, indicating potential toxicity at cellular levels .
- Combined Effects with Other Chemicals : Studies have also investigated the combined effects of this compound with other environmental contaminants like polychlorinated biphenyls (PCBs). These studies highlight the need to understand synergistic effects of multiple pollutants on health .
Environmental Monitoring
This compound is monitored as part of environmental assessments, particularly in aquatic ecosystems:
- Great Lakes Studies : Comprehensive studies have been conducted to analyze the long-term trends of mirex and this compound in fish from the Great Lakes. These studies utilized extensive databases to track concentration changes over time, revealing significant declines in levels due to regulatory actions but still indicating concerns for certain fish species .
- Biodilution and Accumulation : Research indicates that this compound accumulates in aquatic organisms, raising concerns about its impact on food webs and potential biomagnification in higher trophic levels .
Implications for Human Health
The presence of this compound in human tissues has raised alarms regarding its potential health risks:
- Human Exposure Studies : this compound has been detected in human adipose tissue, suggesting possible exposure through dietary sources, particularly fish from contaminated waters . This poses risks for populations reliant on these fish as a food source.
- Advisories for Fish Consumption : Based on monitoring data, advisories have been issued regarding fish consumption from affected water bodies. These advisories are crucial for protecting sensitive populations from potential health risks associated with consuming contaminated fish .
Data Summary Table
Case Study 1: In Vitro Effects on Rat Ovaries
In a controlled laboratory setting, adult Sprague-Dawley rat ovaries were perfused with this compound to assess its acute effects. The study found that lactate dehydrogenase levels rose significantly in treated groups compared to controls, indicating cellular stress or damage .
Case Study 2: Monitoring in Great Lakes Fish
A comprehensive analysis was conducted over several years to monitor the levels of mirex and this compound in various fish species from the Great Lakes. Results indicated a significant reduction in concentrations due to environmental regulations, yet certain species still exhibited concerning levels prompting ongoing monitoring efforts .
Mechanism of Action
Comparison with Similar Compounds
Chlordecone (Kepone): Another degradation product of mirex, known for its persistence and bioaccumulation.
Dechlorane Plus: A chlorinated flame retardant with similar environmental persistence and bioaccumulation properties.
Photomirex’s unique formation through photodegradation and its specific chemical properties make it a compound of interest in environmental studies and analytical chemistry.
Biological Activity
Photomirex, a photodegradation product of the insecticide mirex, has garnered attention due to its presence as an environmental contaminant and its potential biological effects on various organisms. This article provides a comprehensive overview of the biological activity of this compound, focusing on its toxicological effects, metabolic impacts, and implications for human health.
This compound is formed when mirex is exposed to sunlight, leading to the loss of one chlorine atom. This transformation occurs in various environments, including aquatic ecosystems such as the Great Lakes, where this compound has been detected in fish, soil, and human adipose tissue . Its persistence in the environment raises concerns about long-term exposure and bioaccumulation in food chains.
In Vitro Studies
A significant study investigated the effects of this compound on the in vitro perfused ovaries of adult Sprague-Dawley rats. The ovaries were perfused with a medium containing 10^-4 M of this compound for six hours. Key findings included:
- Lactate Dehydrogenase (LDH) Activity : LDH levels indicated cellular damage; significant differences were observed between control groups and those treated with this compound .
- Metabolic Markers : The lactate-to-pyruvate ratio and glucose utilization were altered, suggesting that this compound disrupts normal metabolic processes in ovarian tissues .
- Histopathological Observations : No discernible changes were noted under light microscopy, indicating that acute exposure may not lead to visible structural damage but could still impair function .
Comparative Toxicology
Research comparing the toxicity of mirex, this compound, and chlordecone revealed that while structurally similar, these compounds exhibit different biological effects. This compound was found to induce hepatobiliary dysfunction when administered to male rats, highlighting its potential for causing liver-related issues .
Long-term Exposure Effects
An 18-month recovery study assessed the impact of chronic exposure to this compound on rat thyroid glands. The results indicated alterations in thyroid structure and function, suggesting that prolonged exposure could lead to significant endocrine disruptions .
Environmental Impact
In ecological studies, the ratio of this compound to mirex was monitored in winter traps across Lake Ontario. The average ratio was found to be 0.24, indicating that this compound is a notable degradation product that could affect local wildlife and ecosystems .
Summary of Findings
Parameter | This compound | Mirex | Chlordecone |
---|---|---|---|
Toxicity Level | Moderate to high | High | Moderate |
Primary Effects | Metabolic disruption | Hepatic toxicity | Endocrine disruption |
Environmental Persistence | High | Very high | Moderate |
Bioaccumulation Potential | Significant | Significant | Moderate |
Properties
IUPAC Name |
1,2,3,4,5,5,6,7,9,10,10-undecachloropentacyclo[5.3.0.02,6.03,9.04,8]decane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10HCl11/c11-2-1-3(12)5(14)4(1,13)10(20,21)7(2,16)8(5,17)6(2,15)9(3,18)19/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDNXHKRTQRVGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C3(C4(C5(C3(C(C1(C5(C2(C4(Cl)Cl)Cl)Cl)Cl)(Cl)Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10HCl11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2020896 | |
Record name | Photomirex | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2020896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39801-14-4 | |
Record name | Photomirex | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39801-14-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Photomirex | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039801144 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Photomirex | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2020896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Photomirex | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7C95QE27Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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